3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
This quinazolinone derivative features a 2-sulfanylidene (C=S) group at position 2 and a substituted ethyl chain at position 2. The ethyl substituent is functionalized with a 4-phenyl-3,6-dihydro-2H-pyridinyl moiety, introducing partial unsaturation (3,6-dihydro-2H-pyridine) and a phenyl group. The quinazolinone core is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition and anticancer activity .
Properties
CAS No. |
422528-13-0 |
|---|---|
Molecular Formula |
C21H19N3O2S |
Molecular Weight |
377.46 |
IUPAC Name |
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H19N3O2S/c25-19(23-12-10-16(11-13-23)15-6-2-1-3-7-15)14-24-20(26)17-8-4-5-9-18(17)22-21(24)27/h1-10H,11-14H2,(H,22,27) |
InChI Key |
QAKUVVFMPQOWLL-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactionsKey reagents often include anthranilic acid derivatives, aldehydes, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents and reaction conditions is critical to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include kinases and other regulatory proteins .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s distinguishing attributes include:
- Quinazolinone core: Shared with analogs but modified at positions 2 and 3.
- Position 2: Sulfanylidene (C=S) group, replacing the more common carbonyl (C=O) in other quinazolinones.
- Position 3 : A 2-oxoethyl chain substituted with a 4-phenyl-3,6-dihydro-2H-pyridinyl group. This dihydropyridine ring introduces conformational flexibility and partial unsaturation.
Comparison with Quinazolinone Derivatives from
lists structurally related quinazolinones, enabling direct comparisons:
Table 1: Structural Comparison of Quinazolinone Derivatives
Key Observations:
Position 3 Substituents: The target compound features a dihydropyridine ring, which is less rigid than the fully saturated piperidine in the fluorophenyl analog . This may enhance conformational adaptability during target binding. The fluorophenyl analog () includes electron-withdrawing fluorine atoms, which could alter electronic properties and metabolic stability compared to the target’s unsubstituted phenyl group.
Functional Group Effects :
- The sulfanylidene group (C=S) is conserved across analogs, suggesting its critical role in activity, possibly through hydrogen bonding or metal coordination.
- The diphenylacetyl group in the methyl ester derivative introduces bulkiness, which might sterically hinder interactions with certain targets .
Biological Activity
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound belonging to the quinazolinone class. Its unique structure, characterized by a quinazolinone core, a phenyl group, and a pyridine moiety, contributes to its notable biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and mechanisms of action.
Molecular Formula : C21H19N3O2S
Molecular Weight : 377.46 g/mol
IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's interaction with bacterial enzymes is believed to be a key factor in its antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. It has demonstrated cytotoxic effects against multiple cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 15.5 | Induction of apoptosis via caspase activation |
| MCF7 (breast cancer) | 12.8 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 10.0 | Disruption of mitochondrial function |
The compound's mechanism involves the inhibition of key enzymes and receptors involved in tumor growth and survival pathways, such as the epidermal growth factor receptor (EGFR) and various kinases.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with target proteins. These studies suggest that the compound binds effectively to the active sites of specific enzymes, leading to inhibition of their activity.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
-
Study on Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazolinones, including our compound, showed promising antibacterial activity against resistant strains such as MRSA.
-
Anticancer Research :
- A research article in Cancer Letters reported that treatment with this compound resulted in significant tumor reduction in xenograft models of breast cancer, suggesting its potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
